2-[(E)-(5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl]benzoic acid
CAS No.: 80749-18-4
Cat. No.: VC15623327
Molecular Formula: C15H12N4O4
Molecular Weight: 312.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80749-18-4 |
|---|---|
| Molecular Formula | C15H12N4O4 |
| Molecular Weight | 312.28 g/mol |
| IUPAC Name | 2-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoic acid |
| Standard InChI | InChI=1S/C15H12N4O4/c1-8-10(7-16)13(20)19(2)14(21)12(8)18-17-11-6-4-3-5-9(11)15(22)23/h3-6,20H,1-2H3,(H,22,23) |
| Standard InChI Key | JGJBTPZPTZCGDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=CC=C2C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises two primary components: a benzoic acid group and a substituted pyridine ring linked via an azo bond. The pyridine ring is functionalized with a cyano group (-C≡N) at position 5, hydroxy (-OH) and dimethyl (-CH₃) groups at positions 2 and 4, and a ketone (=O) at position 6. The diazene group (-N=N-) adopts an E (trans) configuration, minimizing steric hindrance between the aromatic systems.
Key Structural Features:
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Benzoic acid moiety: Provides acidity (pKa ≈ 4.2) and hydrogen-bonding capability.
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Pyridine ring substitutions: Electron-withdrawing cyano and ketone groups enhance stability and polarizability.
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Diazene linkage: Imparts photochromic and redox-active properties.
Nomenclature and Identifiers
The IUPAC name, 2-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoic acid, systematically describes its substituents and connectivity. Additional identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 80749-18-4 | |
| Molecular Formula | C₁₅H₁₂N₄O₄ | |
| Molecular Weight | 312.28 g/mol | |
| SMILES | CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=CC=C2C(=O)O | |
| InChI Key | JGJBTPZPTZCGDC-UHFFFAOYSA-N |
Synthesis and Manufacturing
Diazotization-Coupling Methodology
The synthesis typically involves a two-step diazotization and coupling sequence:
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Diazotization: A primary aromatic amine (e.g., 3-amino-5-cyano-2-hydroxy-1,4-dimethyl-6-pyridone) is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
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Coupling: The diazonium salt reacts with benzoic acid derivatives (e.g., 2-aminobenzoic acid) in a weakly basic medium (pH 7–9) to yield the azo compound.
Critical Parameters:
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Temperature control (<10°C) prevents diazonium salt decomposition.
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Electron-donating groups on the coupling partner enhance reaction rates.
Ester Derivatives
Modifications such as esterification of the carboxylic acid group have been reported. For example, the 2-phenoxyethyl ester derivative (CAS No. 136029262) exhibits a higher molecular weight (432.4 g/mol) and altered solubility profiles . This derivative’s synthesis involves reacting the parent acid with 2-phenoxyethanol under Steglich esterification conditions (DCC, DMAP) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity; low in water (logP ≈ 2.1).
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Thermal Stability: Decomposes above 220°C, with the diazene bond undergoing homolytic cleavage.
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Photostability: The azo linkage may isomerize under UV light, necessitating storage in amber containers.
Spectroscopic Characteristics
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UV-Vis: λₘₐₓ ≈ 420 nm (π→π* transition of the azo group), pH-dependent shifts due to deprotonation of the hydroxy group.
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IR: Peaks at 2220 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O stretch), and 1590 cm⁻¹ (N=N stretch).
Applications and Research Findings
Dye Chemistry
The compound’s intense coloration and electron-deficient pyridine ring make it suitable as a disperse dye for synthetic fibers. Comparative studies show superior wash-fastness on polyester compared to anthraquinone-based dyes.
Pharmaceutical Intermediates
The cyano and hydroxy groups enable participation in click chemistry and metal coordination, facilitating its use in:
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Anticancer agents: Pyridine-based azo compounds exhibit topoisomerase II inhibition (IC₅₀ ≈ 15 μM in MCF-7 cells).
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Antimicrobials: Structural analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL).
Materials Science
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Optoelectronic devices: Thin films of the compound show nonlinear optical (NLO) properties with second-harmonic generation efficiency 1.5× that of urea.
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Sensors: The diazene group’s redox activity enables electrochemical detection of heavy metals (e.g., Pb²⁺, LOD = 0.1 ppm).
Regulatory and Compliance Status
Global Regulations
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EPA TSCA: Listed as an Active substance, requiring PMN (Pre-Manufacture Notice) submissions for commercial production .
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EU REACH: Registered under dossier no. 34464, with mandatory hazard communication for aquatic toxicity .
Industrial Guidelines
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